molecular formula C21H11Cl2NO3 B13832620 N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide CAS No. 3223-95-8

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Cat. No.: B13832620
CAS No.: 3223-95-8
M. Wt: 396.2 g/mol
InChI Key: KOSPEFRTMNCAFZ-UHFFFAOYSA-N
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Description

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a chemical compound with the molecular formula C21H11Cl2NO3 and a molecular weight of 396.22 g/mol . This compound is known for its unique structure, which includes a dichloroanthraquinone core linked to a benzamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves the reaction of 5,8-dichloro-1,4-dihydroxyanthraquinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .

Scientific Research Applications

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzoylamino)-5,8-dichloroanthraquinone
  • N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)acetamide
  • 1,8-Dichloroanthraquinone derivatives

Uniqueness

N-(5,8-Dichloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is unique due to its specific substitution pattern and the presence of both dichloro and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

3223-95-8

Molecular Formula

C21H11Cl2NO3

Molecular Weight

396.2 g/mol

IUPAC Name

N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C21H11Cl2NO3/c22-13-9-10-14(23)18-17(13)19(25)12-7-4-8-15(16(12)20(18)26)24-21(27)11-5-2-1-3-6-11/h1-10H,(H,24,27)

InChI Key

KOSPEFRTMNCAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)Cl)Cl

Origin of Product

United States

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